1,1'-(2,2-Dichloroethane-1,1-diyl)bis(4-butoxybenzene)
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Overview
Description
1,1’-(2,2-Dichloroethane-1,1-diyl)bis(4-butoxybenzene) is an organic compound characterized by the presence of two butoxybenzene groups linked by a dichloroethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2-Dichloroethane-1,1-diyl)bis(4-butoxybenzene) typically involves the reaction of 4-butoxybenzene with 1,1-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2,2-Dichloroethane-1,1-diyl)bis(4-butoxybenzene) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,2-Dichloroethane-1,1-diyl)bis(4-butoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
1,1’-(2,2-Dichloroethane-1,1-diyl)bis(4-butoxybenzene) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2,2-Dichloroethane-1,1-diyl)bis(4-butoxybenzene) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane:
1,1-Dichloro-2,2-bis(4-ethylphenyl)ethane:
Uniqueness
1,1’-(2,2-Dichloroethane-1,1-diyl)bis(4-butoxybenzene) is unique due to its butoxybenzene groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it suitable for specific applications in research and industry.
Properties
CAS No. |
62897-61-4 |
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Molecular Formula |
C22H28Cl2O2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-butoxy-4-[1-(4-butoxyphenyl)-2,2-dichloroethyl]benzene |
InChI |
InChI=1S/C22H28Cl2O2/c1-3-5-15-25-19-11-7-17(8-12-19)21(22(23)24)18-9-13-20(14-10-18)26-16-6-4-2/h7-14,21-22H,3-6,15-16H2,1-2H3 |
InChI Key |
JUVPZFWPMKURHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC)C(Cl)Cl |
Origin of Product |
United States |
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